Methyl 3-(dimethoxymethyl)-2,2-dimethylcyclopropane-1-carboxylate
Description
Methyl 3-(dimethoxymethyl)-2,2-dimethylcyclopropane-1-carboxylate is a cyclopropane derivative characterized by a methyl ester group at position 1, two methyl groups at positions 2 and 2 (geminal), and a dimethoxymethyl substituent at position 2. Pyrethroids such as cypermethrin, deltamethrin, and permethrin share the cyclopropane core but differ in substituents, which critically influence their bioactivity, stability, and environmental impact .
Properties
CAS No. |
59829-77-5 |
|---|---|
Molecular Formula |
C10H18O4 |
Molecular Weight |
202.25 g/mol |
IUPAC Name |
methyl 3-(dimethoxymethyl)-2,2-dimethylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C10H18O4/c1-10(2)6(8(11)12-3)7(10)9(13-4)14-5/h6-7,9H,1-5H3 |
InChI Key |
AOLAMWZAGOXVJB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(C1C(=O)OC)C(OC)OC)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Cyclopropane Carboxylates
The following table highlights key differences between the target compound and structurally related pyrethroids from the evidence:

*Calculated molecular weight based on formula.
Key Research Findings and Implications
Substituent Effects on Bioactivity
- Halogenated Groups : Pyrethroids with chlorine or bromine (e.g., cypermethrin, deltamethrin) exhibit stronger insecticidal activity due to increased lipophilicity, enabling better penetration into insect cuticles. Their electronegative substituents also stabilize the molecule against oxidative degradation .
- However, methoxy groups could enhance soil or water solubility, altering environmental persistence .
Stability and Environmental Impact
- Hydrolytic Stability : Cypermethrin’s dichloroethenyl group contributes to its resistance to hydrolysis (half-life >50 days) . In contrast, the dimethoxymethyl group may render the target compound more susceptible to hydrolysis or microbial degradation, reducing its environmental half-life.
- Photostability: Brominated (deltamethrin) and fluorinated (bifenthrin) pyrethroids show superior UV stability compared to non-halogenated derivatives. The target compound’s lack of halogens may result in faster photodegradation .
Toxicity Profiles
- Neurotoxicity : Pyrethroids like cypermethrin and deltamethrin disrupt sodium channel function in nerves, causing hyperexcitation in insects and mammals . The target compound’s dimethoxymethyl group may reduce neurotoxic effects due to lower lipid solubility.
- Ecotoxicology : Halogenated pyrethroids are highly toxic to aquatic organisms (e.g., LC₅₀ for deltamethrin in fish: 0.1–1 µg/L) . The target compound’s reduced hydrophobicity might mitigate aquatic toxicity.
Q & A
Q. What are the common synthetic routes for preparing Methyl 3-(dimethoxymethyl)-2,2-dimethylcyclopropane-1-carboxylate, and how do reaction conditions influence stereochemical outcomes?
This compound is synthesized via cyclopropanation reactions, often involving diastereoselective additions of nucleophiles (e.g., thiols or thioacetates) to cyclopropene precursors. For example, ethyl 2-(diethoxymethyl)cycloprop-2-ene-1-carboxylate derivatives can react with methylthiols under basic conditions to yield stereoisomers. The choice of nucleophile, solvent (e.g., anhydrous acetonitrile or THF), and temperature critically affects diastereoselectivity and regioselectivity .
Q. Which spectroscopic techniques are most effective for structural elucidation of cyclopropane derivatives like this compound?
Infrared (IR) spectroscopy identifies functional groups (e.g., ester C=O stretches at ~1700 cm⁻¹), while nuclear magnetic resonance (NMR) resolves cyclopropane ring protons (δ 1.0–2.5 ppm) and substituent environments. High-resolution mass spectrometry (HRMS) confirms molecular weight. X-ray crystallography is used for absolute stereochemical determination in chiral analogs .
Q. How does the dimethoxymethyl substituent influence the compound’s stability and reactivity in aqueous media?
The dimethoxymethyl group enhances hydrophobicity, reducing hydrolysis of the ester moiety. However, under acidic conditions, the methoxy groups may undergo partial demethylation, forming reactive intermediates. Stability studies in buffered solutions (pH 4–9) are recommended to assess degradation pathways .
Advanced Research Questions
Q. What experimental challenges arise in achieving high enantiomeric excess (ee) during asymmetric synthesis of this cyclopropane derivative?
Asymmetric catalysis (e.g., chiral ligands in transition metal complexes) is required to control stereochemistry. Contradictions in ee values across studies often stem from competing reaction pathways (e.g., radical vs. ionic mechanisms). Optimization of catalyst loading, solvent polarity, and reaction time is critical .
Q. How can conflicting data on biological activity (e.g., insecticidal vs. non-toxic profiles) be reconciled for structurally related pyrethroids?
Discrepancies arise from stereochemical variations (e.g., cis vs. trans cyclopropane configurations) and substituent effects. For example, dichlorovinyl or dibromoethenyl groups in pyrethroids (e.g., cypermethrin, deltamethrin) enhance neurotoxicity, while methyl or methoxy groups reduce bioactivity . Structure-activity relationship (SAR) studies using computational docking (e.g., sodium channel binding assays) are essential .
Q. What methodologies are recommended for resolving diastereomeric mixtures of cyclopropane carboxylates during purification?
High-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) achieves baseline separation. Alternatively, recrystallization in mixed solvents (e.g., hexane/ethyl acetate) leverages differential solubility of diastereomers .
Q. How do environmental factors (e.g., soil microbiota) affect the degradation pathways of this compound compared to commercial pyrethroids?
Pyrethroid degradation in soil involves ester hydrolysis and oxidative cleavage by microbial enzymes (e.g., esterases, cytochrome P450s). The dimethoxymethyl group may slow degradation compared to halogenated analogs (e.g., cyfluthrin), necessitating biodegradation studies using LC-MS/MS to track metabolites .
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